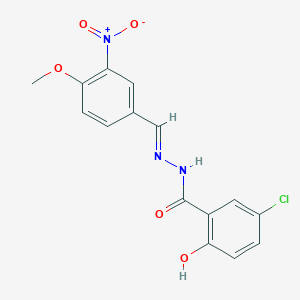![molecular formula C17H17ClFN3OS B5908087 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5908087.png)
5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis. In
作用機序
The mechanism of action of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone is not fully understood, but it has been shown to target multiple signaling pathways that are involved in cancer cell growth and survival. 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes involved in cancer cell growth and survival. 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has also been shown to reduce inflammation and oxidative stress in cancer cells.
実験室実験の利点と制限
One advantage of using 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone. One direction is to explore its potential as a chemopreventive agent, which could help to prevent the development of cancer in high-risk populations. Another direction is to investigate its potential as a combination therapy with other cancer drugs, which could enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone and to optimize its synthesis method for higher yields and purity.
合成法
5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone is synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with N-ethylthiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 2-fluorobenzyl bromide to obtain 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone. This synthesis method has been optimized to produce high yields of pure 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone.
科学的研究の応用
5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
1-[(E)-[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3OS/c1-2-20-17(24)22-21-10-13-9-14(18)7-8-16(13)23-11-12-5-3-4-6-15(12)19/h3-10H,2,11H2,1H3,(H2,20,22,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJPYFVDMDLID-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)

![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)


![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5908070.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)